

An In-depth Technical Guide to the History and Discovery of Hexacarbonyltungsten

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Compound of Interest

Compound Name: Hexacarbonyltungsten

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Abstract

Hexacarbonyltungsten, $W(CO)_6$, is a cornerstone organometallic compound with significant applications in chemical synthesis and materials science. This guide provides a comprehensive overview of its history, from its initial discovery to modern synthetic protocols. It details the key experimental procedures for its preparation and presents a thorough characterization of its physicochemical and structural properties. Quantitative data are summarized in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding. This document serves as an in-depth technical resource for professionals in research and development.

Introduction

Tungsten hexacarbonyl, a colorless, volatile, and air-stable crystalline solid, is the most common and stable homoleptic carbonyl complex of tungsten in its zero oxidation state.^[1] Its discovery was a significant milestone in the field of organometallic chemistry, paving the way for the exploration of a vast class of related metal carbonyl complexes. The unique properties of $W(CO)_6$, particularly its ability to serve as a clean source of tungsten atoms and as a precursor for various catalysts, have led to its widespread use in organic synthesis, materials science, and nanotechnology.^{[2][3]} This guide will delve into the historical context of its discovery, provide detailed experimental procedures for its synthesis, and offer a comprehensive analysis of its structural and spectroscopic properties.

History of Discovery

The first synthesis of **Hexacarbonyltungsten** is credited to A. Job and A. Cassal in 1927. Their pioneering work involved the challenging carbonylation of a tungsten salt under high pressure. While the exact details of their initial experimental setup are not extensively documented in readily available literature, their work laid the foundation for future investigations into metal carbonyls.

Later, in 1935, Walter Hieber and E. Romberg significantly improved the synthesis of metal carbonyls, including **Hexacarbonyltungsten**. Their work, published in the *Zeitschrift für anorganische und allgemeine Chemie*, provided more accessible routes to these compounds and contributed substantially to the understanding of their chemistry.^[4]

Synthesis of Hexacarbonyltungsten

The most common and industrially viable method for the synthesis of **Hexacarbonyltungsten** is the reductive carbonylation of tungsten hexachloride (WCl_6).^[1] This process involves the reduction of WCl_6 in the presence of a suitable reducing agent under a high pressure of carbon monoxide.

General Experimental Protocol: Reductive Carbonylation of WCl_6

This protocol provides a generalized procedure for the synthesis of **Hexacarbonyltungsten**. Specific parameters may be adjusted based on the chosen reducing agent and available equipment.

Materials:

- Tungsten hexachloride (WCl_6)
- Reducing agent (e.g., triethylaluminium ($\text{Al}(\text{C}_2\text{H}_5)_3$), iron powder, zinc dust, magnesium powder)^{[1][5]}
- Anhydrous, deoxygenated solvent (e.g., diethyl ether, acetone)^[5]
- High-purity carbon monoxide (CO) gas

Equipment:

- High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple
- Schlenk line or glovebox for inert atmosphere manipulation
- Sublimation apparatus for purification

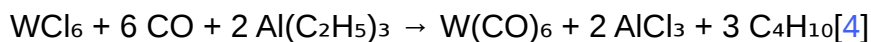
Procedure:

- **Preparation of the Reactor:** Under an inert atmosphere (e.g., argon or nitrogen), the high-pressure autoclave is charged with tungsten hexachloride and the chosen reducing agent. Anhydrous solvent is then added to the reactor.
- **Purging the System:** The reactor is sealed and purged several times with low-pressure carbon monoxide to remove any residual air.[5]
- **Pressurization and Heating:** The reactor is then pressurized with high-purity carbon monoxide to the desired pressure (typically 5-15 MPa).[5] The reaction mixture is heated to a specific temperature (ranging from 25°C to 200°C, depending on the reducing agent) while being vigorously stirred.[5]
- **Reaction:** The reaction is allowed to proceed for a set duration (typically 1-12 hours), during which the pressure is maintained by adding more CO as it is consumed.[5]
- **Cooling and Depressurization:** After the reaction is complete, the autoclave is cooled to room temperature, and the excess carbon monoxide is carefully vented in a well-ventilated fume hood.
- **Isolation and Purification:** The reaction mixture is filtered under an inert atmosphere to remove any solid byproducts. The solvent is then removed from the filtrate by distillation. The crude **Hexacarbonyltungsten** is purified by vacuum sublimation to yield colorless crystals.

Synthesis using Triethylaluminium as a Reducing Agent

A specific and effective method involves the use of triethylaluminium as the reducing agent.

The balanced chemical equation for this reaction is:



This reaction proceeds under relatively mild conditions and often provides good yields of the desired product.

Physicochemical Properties

Hexacarbonyltungsten exhibits a range of well-defined physical and chemical properties, which are crucial for its handling and application.

Property	Value
Molecular Formula	W(CO) ₆
Molar Mass	351.90 g/mol
Appearance	Colorless to white crystalline solid
Density	2.65 g/cm ³
Melting Point	150-170 °C (decomposes)
Boiling Point	Sublimes under vacuum
Vapor Pressure	1.2 mmHg at 67 °C
Solubility	Insoluble in water; sparingly soluble in nonpolar organic solvents
Dipole Moment	0 D

Table 1: Physicochemical properties of **Hexacarbonyltungsten**.^{[1][6]}

Molecular Structure and Bonding

Molecular Geometry

X-ray crystallography has unequivocally established that **Hexacarbonyltungsten** adopts a highly symmetric octahedral geometry (O_h point group). The central tungsten atom is coordinated to six carbonyl ligands.

Bond Lengths

Precise measurements of the bond lengths within the W(CO)_6 molecule are critical for understanding its electronic structure and reactivity.

Bond	Bond Length (Å)
W-C	2.06
C-O	1.13

Table 2: Key bond lengths in **Hexacarbonyltungsten** determined by X-ray crystallography.

Note: The exact bond lengths can vary slightly depending on the crystallographic study and the phase of the material.

The W-C bond is a result of σ -donation from the carbon lone pair of the CO ligand to an empty d-orbital of the tungsten atom, and π -backbonding from a filled d-orbital of the tungsten to the empty π^* antibonding orbital of the CO ligand. This synergistic bonding model is a key feature of metal carbonyls.

Figure 1: Molecular structure of **Hexacarbonyltungsten**.

Spectroscopic Characterization

Vibrational spectroscopy is a powerful tool for characterizing the structure and bonding in **Hexacarbonyltungsten**. The number and frequencies of the infrared (IR) and Raman active modes are dictated by its high symmetry.

Vibrational Modes

For an octahedral molecule like W(CO)_6 , group theory predicts the following vibrational modes:

$$\Gamma_{\text{vib}} = 2A_{1g}(\text{Raman}) + 2E_g(\text{Raman}) + T_{1g}(\text{silent}) + 4T_{1u}(\text{IR}) + 2T_{2g}(\text{Raman}) + 2T_{2u}(\text{silent})$$

This results in three Raman-active and one IR-active C-O stretching mode. The observation of a single strong C-O stretching band in the IR spectrum is a hallmark of the high symmetry of hexacarbonyl complexes.

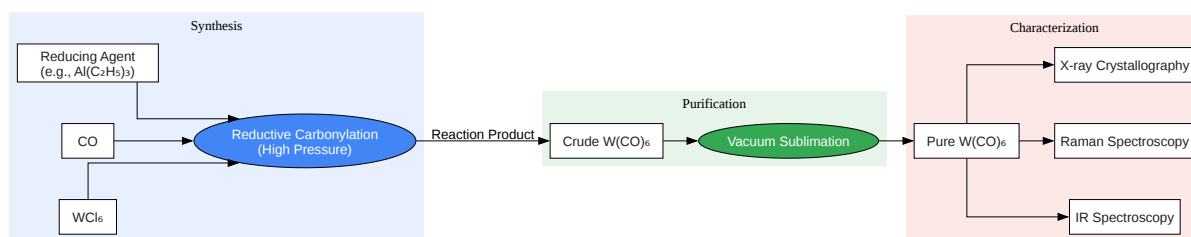
Vibrational Mode	Symmetry Assignment	Frequency (cm ⁻¹)	Activity
$\nu(\text{CO})$	A_{1g}	~2125	Raman
$\nu(\text{CO})$	E_g	~2016	Raman
$\nu(\text{CO})$	T_{1u}	~1980	IR
$\nu(\text{WC})$	A_{1g}	~430	Raman
$\nu(\text{WC})$	E_g	~375	Raman
$\nu(\text{WC})$	T_{1u}	~370	IR
$\delta(\text{WCO})$	T_{1u}	~590	IR
$\delta(\text{WCO})$	T_{2g}	~370	Raman
$\delta(\text{CWC})$	T_{2g}	~80	Raman
$\delta(\text{CWC})$	T_{2u}	~110	Silent

Table 3: Principal vibrational frequencies of **Hexacarbonyltungsten**.

Note: The exact frequencies can vary depending on the phase (solid, solution) and the solvent used.

Logical Relationships in Synthesis and Characterization

The synthesis and characterization of **Hexacarbonyltungsten** follow a logical workflow, starting from the precursors and leading to the confirmed pure product.



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